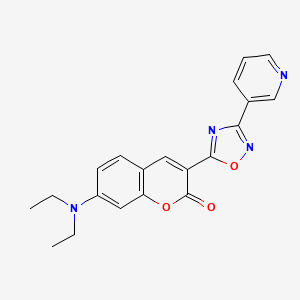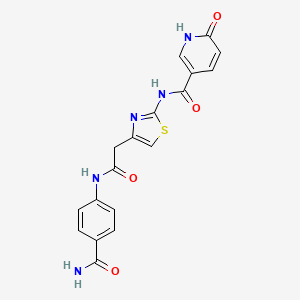
3-(Aminomethyl)-1-benzylpyrrolidin-3-amine trihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amines are derivatives of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . They are classified according to the number of carbon atoms bonded directly to the nitrogen atom .
Synthesis Analysis
The synthesis of amines often involves the use of a catalyst. For example, δ-amino acid derivatives can be treated with a catalytic amount of Sc (OTf)3, leading to the 1,3-migration of the aminomethyl group .
Molecular Structure Analysis
The molecular structure of amines is determined by the number of alkyl (or aryl) groups on the nitrogen atom . For example, a primary (1°) amine has one alkyl (or aryl) group on the nitrogen atom, a secondary (2°) amine has two, and a tertiary (3°) amine has three .
Chemical Reactions Analysis
Amines can undergo a variety of chemical reactions. For instance, a Lewis acid-catalyzed 1,3-aminomethyl migration reaction can occur when δ-amino acid derivatives are treated with a catalytic amount of Sc (OTf)3 .
Physical and Chemical Properties Analysis
The physical and chemical properties of amines can be influenced by factors such as their molecular structure and the presence of functional groups . For example, amines can have varying degrees of solubility in water and other solvents .
Wissenschaftliche Forschungsanwendungen
1. Antibacterial Applications
The compound 3-(Aminomethyl)-1-benzylpyrrolidin-3-amine trihydrochloride has been explored in the context of antibacterial agents. Egawa et al. (1984) synthesized analogs with similar structures and investigated their in vitro and in vivo antibacterial activities. Some of these compounds showed promising results, outperforming known antibacterials like enoxacin, highlighting potential applications in combating bacterial infections (Egawa et al., 1984).
2. Antioxidant Activity
Aminomethylation of compounds related to this compound has been linked to antioxidant properties. Hakobyan et al. (2020) synthesized N-aminomethyl derivatives of ethosuximide and pufemide and found these compounds exhibited significant antioxidant activity. This suggests potential applications in oxidative stress-related conditions (Hakobyan et al., 2020).
3. Application in Chemistry and Materials Science
This chemical has also found applications in materials science. Tang et al. (2013) studied novel benzimidazole derivatives, including similar compounds, as corrosion inhibitors for mild steel in acidic media. These studies show the potential of using such compounds in protecting metals against corrosion, a crucial aspect in materials engineering and maintenance (Tang et al., 2013).
4. Pharmaceutical Research
In pharmaceutical research, compounds similar to this compound have been explored for various applications. For instance, Wu Yang et al. (2005) conducted a study on 2-benzylpyrrolidine-substituted aryloxypropanols as calcium-sensing receptor antagonists, illustrating the potential of such compounds in developing new medications (Wu Yang et al., 2005).
5. Role in Analytical Chemistry
The compound's derivatives have been used in analytical chemistry as well. Bhushan and Lal (2013) utilized chiral amines, closely related to this compound, as auxiliaries in the development of new chiral derivatizing agents for high-performance liquid chromatographic enantioseparation. This underscores its significance in enhancing the precision and efficiency of chromatographic techniques (Bhushan & Lal, 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(aminomethyl)-1-benzylpyrrolidin-3-amine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3.3ClH/c13-9-12(14)6-7-15(10-12)8-11-4-2-1-3-5-11;;;/h1-5H,6-10,13-14H2;3*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCIXKWZRZNTQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(CN)N)CC2=CC=CC=C2.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(cyclohex-1-en-1-yl)ethyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2533552.png)

![Tert-butyl N-[[(1R,2R)-2-(aminomethyl)cyclopropyl]methyl]carbamate;hydrochloride](/img/structure/B2533555.png)
![3-{6-[4-(4-Acetylphenyl)piperazin-1-yl]-6-oxohexyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2533557.png)
![Ethyl 5-[(4-bromophenyl)sulfonyl-phenoxycarbonylamino]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2533558.png)


![(5R,7S)-N-(Cyanomethyl)-N,2-diethyl-5,7-dimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2533564.png)



![2-[(2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetic acid](/img/structure/B2533572.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(dimethylamino)benzamide](/img/structure/B2533573.png)
![N-(4-fluorobenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2533574.png)
